1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid
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Overview
Description
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid is a complex organic compound that features multiple functional groups, including dioxo, hydroxy, nitro, and isoindolineacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Hydroxy and Nitro Groups: Nitration and hydroxylation reactions using nitric acid and hydroxylating agents.
Final Coupling: The final step might involve coupling the intermediate with acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxy group to form ketones or carboxylic acids.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-alpha-(4-hydroxybenzyl)-2-isoindolineacetic acid: Lacks the nitro group.
1,3-Dioxo-alpha-(4-nitrobenzyl)-2-isoindolineacetic acid: Lacks the hydroxy group.
1,3-Dioxo-alpha-(4-hydroxy-3-methylbenzyl)-2-isoindolineacetic acid: Has a methyl group instead of a nitro group.
Uniqueness
The presence of both hydroxy and nitro groups in 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
73837-59-9 |
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Molecular Formula |
C17H12N2O7 |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C17H12N2O7/c20-14-6-5-9(7-12(14)19(25)26)8-13(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-7,13,20H,8H2,(H,23,24) |
InChI Key |
DPWOSPPSFSUKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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